molecular formula C9H10BrNO2S B13980072 Methyl 5-bromo-3-(ethylthio)picolinate

Methyl 5-bromo-3-(ethylthio)picolinate

Cat. No.: B13980072
M. Wt: 276.15 g/mol
InChI Key: VEZKDFZPRCUEPY-UHFFFAOYSA-N
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Description

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethylthio groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarboxylic acid methyl ester: Lacks the ethylthio group.

    3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester: Lacks the bromine atom.

    5-Chloro-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester: Contains a chlorine atom instead of bromine.

Uniqueness

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester is unique due to the combination of the bromine and ethylthio groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

methyl 5-bromo-3-ethylsulfanylpyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO2S/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

VEZKDFZPRCUEPY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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